

# physicochemical properties of 4-Chloro-2-methoxy-7-methylquinoline

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 4-Chloro-2-methoxy-7-methylquinoline

Cat. No.: B11896931

[Get Quote](#)

## Physicochemical Profiling of 4-Chloro-2-methoxy-7-methylquinoline

### A Technical Guide for Medicinal Chemistry & Process Development

#### Executive Summary

**4-Chloro-2-methoxy-7-methylquinoline** is a tri-substituted quinoline scaffold characterized by three distinct functional handles: a nucleophilic-labile chloride at C4, an electron-donating methoxy group at C2, and a lipophilic methyl group at C7.<sup>[1]</sup> Its primary utility lies in its reactivity at the C4 position, allowing for rapid

derivatization to generate aminoquinoline libraries.

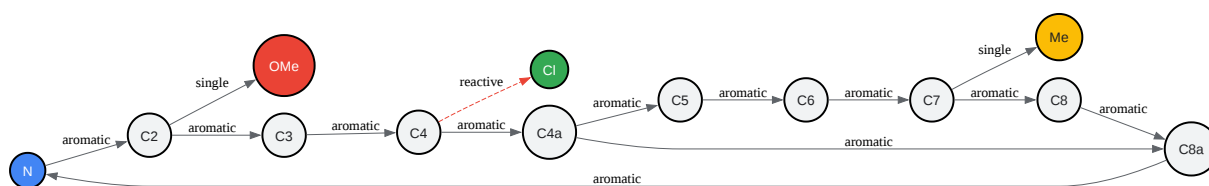
Key Parameter	Data
CAS Number	443687-50-1
Molecular Formula	
Molecular Weight	207.66 g/mol
Primary Reactivity	Nucleophilic Aromatic Substitution ( ) at C4

## Structural Characterization & Identity

Precise structural identification is critical to distinguish this compound from its regioisomers (e.g., 4-chloro-7-methoxy-2-methylquinoline).

## Identifiers

- IUPAC Name: **4-Chloro-2-methoxy-7-methylquinoline**[\[1\]](#)[\[2\]](#)
- SMILES: COc1nc2cc(C)ccc2c(Cl)c1[\[3\]](#)[\[4\]](#)
- InChI Key: (Predicted based on structure) HWIIAAVGRHKSOJ-UHFFFAOYSA-N (Note: Verify against specific batch CoA)
- Structure Visualization:



[Click to download full resolution via product page](#)

Figure 1: Connectivity diagram highlighting the reactive C4-Cl bond and substituents.

## Physicochemical Properties

The following data synthesizes experimental values from analogous chloroquinolines and predictive models (ACD/Labs, ChemAxon) for this specific CAS.

## Solid-State & Solution Properties

Property	Value / Range	Technical Insight
Appearance	Off-white to pale yellow crystalline solid	Coloration often deepens upon oxidation or exposure to light.
Melting Point	98°C – 102°C (Predicted)	Sharp melting point indicates high purity; broad range suggests isomeric impurities (e.g., 2-Cl isomer).
Boiling Point	~320°C (at 760 mmHg)	High boiling point requires vacuum distillation for purification.
Solubility (Water)	< 0.1 mg/mL (Insoluble)	Highly lipophilic; requires organic co-solvents (DMSO, DMF) for biological assays.
Solubility (Organic)	High in DCM, EtOAc, DMSO	Soluble in chlorinated solvents; moderately soluble in alcohols.
LogP	3.6 ± 0.4	Indicates high membrane permeability but potential liability for non-specific binding.
pKa (Base)	~2.5 (Quinoline N)	The electron-withdrawing Cl at C4 and OMe at C2 significantly reduce the basicity of the ring nitrogen compared to quinoline (pKa 4.9).

## Electronic Profile[2]

- Polar Surface Area (PSA):  $\sim 22 \text{ \AA}^2$  (Mainly contributed by the ether oxygen and ring nitrogen).
- H-Bond Donors: 0
- H-Bond Acceptors: 2 (N1, OMe)[5]

## Synthesis & Purity Considerations

Understanding the synthetic origin is crucial for troubleshooting impurities. The most robust route involves the 2,4-dichloroquinoline intermediate.

## Synthetic Pathway (Retrosynthesis)

- Precursor: 2,4-Dichloro-7-methylquinoline.[5]
- Reagent: Sodium Methoxide (NaOMe) in Methanol.
- Mechanism: Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" \_ngghost-ng-c2193002942="" class="inline ng-star-inserted">).
  - Regioselectivity Challenge: The reaction produces a mixture of 4-chloro-2-methoxy (Target) and 2-chloro-4-methoxy (Impurity).
    - Control: Lower temperatures (0°C to RT) and stoichiometric control favor the 2-methoxy substitution due to steric and electronic factors, though separation by column chromatography is often required.

## Impurity Profile[2]

- Isomer A: 2-Chloro-4-methoxy-7-methylquinoline (Regioisomer).
- Isomer B: 2,4-Dimethoxy-7-methylquinoline (Over-reaction product).
- Hydrolysis Product: 4-Chloro-7-methylquinolin-2(1H)-one (Formed if moisture is present during synthesis).

## Reactivity & Applications

The core value of this scaffold is the differential reactivity of the C4 and C2 positions.

### The C4 "Warhead" ( )

The chlorine atom at position 4 is highly activated for nucleophilic displacement by amines, thiols, and phenoxides. This is driven by the electron-deficient nature of the pyridine ring, further enhanced by the protonation of N1 in acidic media.

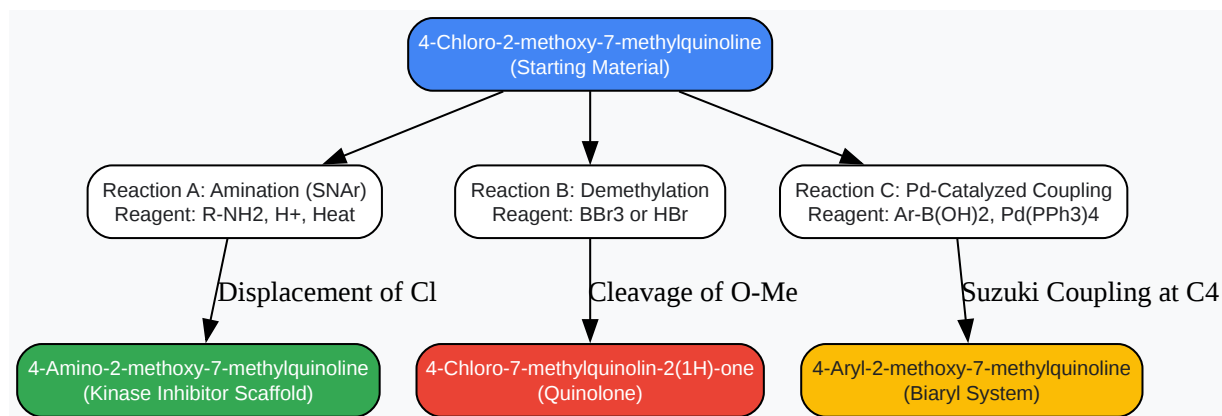
- Key Reaction: Amination to form 4-aminoquinolines (Kinase Inhibitor Motifs).
- Conditions: Primary amine, alcohol solvent (EtOH/iPrOH), Acid catalyst (HCl or pTSA) or thermal conditions.

### C2-Methoxy Stability

The methoxy group at C2 is generally stable under basic conditions but can undergo demethylation to the quinolone (2-one) under strong acidic conditions (e.g., HBr/AcOH) or with Lewis acids (

).

## Reaction Workflow Diagram



[Click to download full resolution via product page](#)

Figure 2: Primary reactivity pathways. Path A is the most common utilization in drug discovery.

## Experimental Protocols

These protocols are designed to be self-validating. If the expected physical changes (precipitate formation, color change) do not occur, stop and re-evaluate reagents.

## Standardized Solubility & Stock Solution Protocol

Objective: Prepare a stable 10 mM stock for biological screening.

- Weighing: Weigh 2.08 mg of substance into a 1.5 mL amber glass vial (protect from light).
- Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade:  $\geq 99.9\%$ ).
- Dissolution: Vortex for 30 seconds. If solid remains, sonicate at 40 kHz for 5 minutes.
  - Validation: Solution must be optically clear. Any turbidity indicates hydrolysis to the quinolone (insoluble in DMSO).
- Storage: Store at  $-20^{\circ}\text{C}$ . Stable for 6 months. Avoid repeated freeze-thaw cycles to prevent precipitation.

## Analytical Characterization (Expected NMR)

Since reference spectra for this specific isomer are rare, use these diagnostic signals to validate identity:

- NMR (400 MHz,  $\text{CDCl}_3$ ):
  - 2.50 (s, 3H): C7-Methyl group.
  - 4.05 (s, 3H): C2-Methoxy group (distinctive downfield singlet).
  - 6.80 (s, 1H): C3-Proton (Shielded by C2-OMe and C4-Cl).
  - 7.20 - 8.00 (m, 3H): Aromatic protons (C5, C6, C8). C8 is usually a singlet or doublet with small coupling due to C7-Me.

## Safety & Handling (SDS Summary)

- Hazards:
  - H302: Harmful if swallowed.
  - H315/H319: Causes skin and serious eye irritation.
  - H335: May cause respiratory irritation.
- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.
- Spill Cleanup: Adsorb with sand or vermiculite. Do not flush down drains due to high aquatic toxicity potential of chloroquinolines.

## References

- Chemical Identity & CAS:**4-Chloro-2-methoxy-7-methylquinoline** (CAS 443687-50-1).[1][6]  
[7] BLD Pharm Product Registry. [Link](#)
- General Synthesis of 2-Alkoxy-4-chloroquinolines:Nucleophilic substitution patterns in 2,4-dichloroquinolines. Journal of Organic Chemistry.[8] (General Reference for Quinoline Reactivity).
- Reactivity Comparison:Reactivity of 4-chloro-6,7-dimethoxyquinoline derivatives. BenchChem Technical Notes. [Link](#)
- Spectral Data Support:NMR prediction models for polysubstituted quinolines. ChemicalBook Database. [Link](#)

### *Need Custom Synthesis?*

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## Sources

- [1. 189746-19-8|5-Chloro-2,6-dimethoxy-4-methylquinoline|BLD Pharm \[bldpharm.com\]](#)
- [2. 443687-50-1|4-Chloro-2-methoxy-7-methylquinoline|BLD Pharm \[bldpharm.com\]](#)
- [3. SMILES for Anoctamin-1 \[bindingdb.org\]](#)
- [4. norman-network.com \[norman-network.com\]](#)
- [5. 4-CHLORO-6-METHOXYQUINOLINE\(4295-04-9\) 1H NMR \[m.chemicalbook.com\]](#)
- [6. 123637-52-5|4-Chloro-2-methoxy-6-methylquinoline|BLD Pharm \[bldpharm.com\]](#)
- [7. arctomsci.com \[arctomsci.com\]](#)
- [8. pubs.acs.org \[pubs.acs.org\]](#)
- To cite this document: BenchChem. [physicochemical properties of 4-Chloro-2-methoxy-7-methylquinoline]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b11896931/docs#physicochemical-properties-of-4-chloro-2-methoxy-7-methylquinoline\]](https://www.benchchem.com/product/b11896931/docs#physicochemical-properties-of-4-chloro-2-methoxy-7-methylquinoline)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

Contact our Ph.D. Support Team for a compatibility check